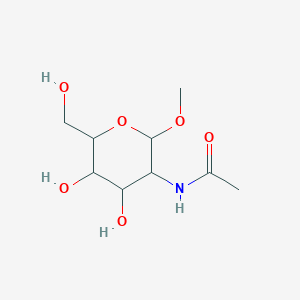

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Descripción general

Descripción

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a biochemical reagent commonly used in various scientific research fields. It is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by an acetamido group, and the anomeric hydroxyl group is methylated. This compound is known for its role in glycosylation processes and is often utilized in studies related to carbohydrate chemistry and glycobiology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can be synthesized through several methods. One common approach involves the glycosylation of methyl alpha-D-glucopyranoside with acetamido groups. The reaction typically uses methanol as a solvent and a catalyst such as bromide ions to promote the glycosidation process . The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glycosylation reactions. These processes are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is then purified through crystallization or chromatography techniques to achieve the required quality standards .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation yields carboxylic acids, reduction produces amines, and substitution reactions result in various derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Biochemical Applications

Enzymatic Assays

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside serves as a substrate for various glycosidases, which are enzymes that hydrolyze glycosidic bonds. A notable application is in the fluorometric assay of N-acetyl-alpha-D-glucosaminidase. In this assay, the compound is hydrolyzed to release 4-methylumbelliferone, which can be quantitatively measured, allowing for the determination of enzyme activity in biological samples such as liver or serum .

Glycoconjugate Synthesis

The compound is also utilized in the synthesis of glycoconjugates. Studies have shown that various analogs of 2-acetamido-2-deoxy-D-glucose can influence the incorporation of glucosamine into glycoconjugates like glycosaminoglycans (GAGs). Specifically, methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside has demonstrated a concentration-dependent inhibition of glucosamine incorporation into GAGs, suggesting its potential as a metabolic inhibitor in cellular processes .

Medicinal Chemistry Applications

Potential Therapeutic Uses

Research indicates that derivatives of this compound may have therapeutic implications. For instance, certain analogs have been shown to exhibit anti-inflammatory properties by modulating the synthesis of inflammatory mediators in cells. This suggests a potential role in treating conditions characterized by excessive inflammation .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of methyl glucosamine derivatives. These compounds can interfere with bacterial cell wall synthesis, making them candidates for developing new antibiotics against resistant strains .

Structural Studies and Crystallography

Crystal Structure Analysis

The crystal structure of methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been characterized using X-ray crystallography. This analysis revealed insights into its molecular conformation and interactions with other molecules, which are crucial for understanding its biochemical behavior and reactivity .

Data Table: Summary of Applications

Case Studies

-

Fluorometric Assay Development

A study developed a sensitive assay for N-acetyl-alpha-D-glucosaminidase using this compound as a substrate. The assay demonstrated high specificity and sensitivity, facilitating the analysis of enzyme kinetics in clinical samples . -

Inhibition of GAG Synthesis

In vitro experiments with primary hepatocytes showed that methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside significantly reduced the incorporation of glucosamine into GAGs, leading to smaller GAG molecules compared to controls. This study highlighted its potential as a metabolic inhibitor in cellular pathways related to inflammation and tissue repair . -

Antimicrobial Screening

A series of derivatives were screened for antimicrobial activity against various pathogens. Results indicated that certain modifications to the methyl glucosamine structure enhanced its efficacy against resistant bacterial strains, suggesting avenues for new antibiotic development .

Mecanismo De Acción

The mechanism of action of methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. The compound interacts with glycosyltransferases, enzymes that catalyze the transfer of glycosyl groups to acceptor molecules. This process is crucial in the formation of glycosidic bonds, which are essential for the structure and function of glycoproteins and other glycoconjugates .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

- Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

- N-Acetyl-D-glucosamine

Uniqueness

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is unique due to its specific configuration and functional groups, which make it particularly useful in glycosylation studies. Compared to its beta-anomer, the alpha-anomer has different reactivity and binding properties, which can be advantageous in certain biochemical applications .

Actividad Biológica

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (also known as methyl GlcNAc) is a glycosylated compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article examines the biological activity of methyl GlcNAc, focusing on its effects on cellular processes, its role in glycosaminoglycan synthesis, and implications for therapeutic applications.

- Molecular Formula : C₈H₁₅NO₆

- Molecular Weight : 221.208 g/mol

- Melting Point : 186-187°C

- Density : 1.5±0.1 g/cm³

- CAS Number : 6082-04-8

Methyl GlcNAc is an analog of N-acetylglucosamine (GlcNAc), a building block of glycosaminoglycans (GAGs) and other polysaccharides. It exhibits biological activity primarily through its incorporation into GAGs, influencing their biosynthesis and function.

Inhibition of Glycosaminoglycan Synthesis

Research has shown that methyl GlcNAc and its derivatives can significantly affect the synthesis of GAGs in various cell types. A study demonstrated that certain analogs, including methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside, inhibited the incorporation of radiolabeled glucosamine into GAGs by competing with endogenous substrates for metabolic pathways. Specifically, at concentrations as low as 1.0 mM, these compounds reduced GAG synthesis to approximately 7% of control levels .

Cellular Studies

-

Hepatocyte Cultures :

- In primary hepatocyte cultures, methyl GlcNAc analogs were shown to inhibit heparan sulfate biosynthesis significantly. At concentrations of 0.1 and 1.0 mmol/L, inhibition rates were recorded at 60% and 99%, respectively . The average molecular weight of synthesized heparan sulfate decreased from approximately 77 kDa to 40 kDa, indicating a truncation effect on polysaccharide chains.

- Protein Synthesis :

Implications for Disease Models

Methyl GlcNAc's ability to modulate GAG synthesis has implications for various pathological conditions:

- Amyloidosis : In models of AA amyloidogenesis, methyl GlcNAc analogs inhibited amyloid deposition by up to 99% in vitro and significantly reduced splenic amyloid deposition in vivo . This suggests potential therapeutic applications in diseases characterized by amyloid accumulation.

- Cancer : The modulation of glycolytic pathways via hexokinase inhibition is another area where methyl GlcNAc and its derivatives may play a role. Similar compounds have been studied for their capacity to disrupt glycolysis in cancer cells, suggesting a potential application in cancer therapy .

Case Study: Inhibition of Heparan Sulfate Biosynthesis

A detailed examination using primary mouse hepatocytes revealed that treatment with methyl GlcNAc analogs resulted in a rapid and sustained inhibition of heparan sulfate biosynthesis. This effect was observed within one hour of exposure and persisted over a 24-hour period, underscoring the compound's potency as an inhibitor .

| Concentration (mmol/L) | % Inhibition of Heparan Sulfate | Average Molecular Weight (kDa) |

|---|---|---|

| 0.1 | 60% | 77 |

| 1.0 | 99% | 40 |

Propiedades

Número CAS |

6082-04-8 |

|---|---|

Fórmula molecular |

C9H17NO6 |

Peso molecular |

235.23 g/mol |

Nombre IUPAC |

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12) |

Clave InChI |

ZEVOCXOZYFLVKN-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)O |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)CO)O)O |

SMILES canónico |

CC(=O)NC1C(C(C(OC1OC)CO)O)O |

Sinónimos |

Methyl 2-(Acetylamino)-2-deoxy-α-D-glucopyranoside; Methyl N-Acetyl-α-D-glucosaminide; Methyl N-Acetyl-α-glucosaminide; NSC 77914; α-Methyl N-Acetylglucosaminide; _x000B_GlcNAc1-α-OMe; |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside a molecule of interest in carbohydrate chemistry?

A1: this compound serves as a valuable building block in synthesizing more complex carbohydrates. Its structure, containing a protected amine group, makes it suitable for various chemical modifications. [, ] For instance, researchers have successfully used derivatives of this compound with specific protecting groups (like benzylidene, tetraisopropyldisiloxane-1,3-diyl, or benzyl) to synthesize oligosaccharides related to the O-specific antigen of type 1 Shigella dysenteriae. []

Q2: What specific reaction involving this compound is highlighted in the research?

A2: The research highlights the reaction of various glycosyl chlorides, including 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl chloride, with derivatives of this compound. [] This type of reaction is crucial for forming glycosidic bonds, which are the linkages between sugar units in oligosaccharides and polysaccharides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.